(3Z,5E)-4,5-diethyl-octa-3,5-diene

Stereochemistry Conjugated Dienes Isomer Identification

(3Z,5E)-4,5-diethyl-octa-3,5-diene (CAS 21293-02-7) is a C12H22 tetrasubstituted conjugated diene with a defined cis-trans (Z,E) stereochemistry. It exists as a colorless liquid with a boiling point of approximately 219.5 °C, a density of 0.779 g/cm³, and a refractive index of 1.45.

Molecular Formula C12H22
Molecular Weight 166.30 g/mol
CAS No. 21293-02-7
Cat. No. B14716743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3Z,5E)-4,5-diethyl-octa-3,5-diene
CAS21293-02-7
Molecular FormulaC12H22
Molecular Weight166.30 g/mol
Structural Identifiers
SMILESCCC=C(CC)C(=CCC)CC
InChIInChI=1S/C12H22/c1-5-9-11(7-3)12(8-4)10-6-2/h9-10H,5-8H2,1-4H3/b11-9-,12-10+
InChIKeyKICBULPPWKMVQH-DSOJMZEYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3Z,5E)-4,5-Diethyl-octa-3,5-diene (CAS 21293-02-7): Core Identity and Stereochemical Purity for Specialized Chemical Sourcing


(3Z,5E)-4,5-diethyl-octa-3,5-diene (CAS 21293-02-7) is a C12H22 tetrasubstituted conjugated diene with a defined cis-trans (Z,E) stereochemistry. It exists as a colorless liquid with a boiling point of approximately 219.5 °C, a density of 0.779 g/cm³, and a refractive index of 1.45 . As a member of the 4,5-diethyl-3,5-octadiene isomeric family, its specific double-bond geometry imparts distinct reactivity compared to its (3E,5E) (CAS 30651-70-8) and (3Z,5Z) (CAS 21293-03-8) counterparts . Industrially, the compound is recognized as a synthetic building block and precursor in fragrance and flavor chemistry .

Why (3Z,5E)-4,5-Diethyl-octa-3,5-diene Cannot Be Simply Replaced by Other 4,5-Diethyl-octadiene Isomers in Controlled Chemical Processes


Generic substitution of 4,5-diethyl-octadiene isomers fails because the spatial arrangement of ethyl substituents around the rigid conjugated diene core dictates reaction regio- and stereochemistry in subsequent transformations such as Diels–Alder cycloadditions and electrophilic additions . Each isomer—(3Z,5E), (3E,5E), and (3Z,5Z)—represents a unique thermodynamic and kinetic profile, leading to divergent product distributions. For instance, the (3Z,5E) configuration positions one ethyl group cis and the other trans to the diene plane, influencing the diene's s-cis vs. s-trans conformational equilibrium and thus its reactivity toward dienophiles . This stereochemical identity is critical in fragrance and flavor precursor chemistry, where even minor geometric variation can alter sensory profiles [1].

Quantitative Evidence Guide: How (3Z,5E)-4,5-Diethyl-octa-3,5-diene (CAS 21293-02-7) Differentiates from Its Steric Analogs


Stereochemical Identity: The (Z,E) Configuration Distinguishes CAS 21293-02-7 from (E,E) and (Z,Z) Analogs

(3Z,5E)-4,5-diethyl-octa-3,5-diene (CAS 21293-02-7) is one of three distinct geometric isomers of 4,5-diethyl-3,5-octadiene. The (3E,5E) isomer carries CAS 30651-70-8, and the (3Z,5Z) isomer carries CAS 21293-03-8 . The target compound differs from both in having one ethyl group in a cis relationship and the other in a trans relationship to the conjugated diene system. This stereochemical assignment is confirmed by IUPAC nomenclature and InChI Key differentiation: InChI Key KICBULPPWKMVQH-DSOJMZEYSA-N for CAS 21293-02-7 [1]. No known analytical method can interconvert these isomers without breaking and reforming double bonds, making CAS-number-specific sourcing mandatory for reproducible stereochemical outcomes.

Stereochemistry Conjugated Dienes Isomer Identification

Boiling Point and Density as Batch Release Criteria for (3Z,5E)-4,5-Diethyl-octa-3,5-diene Purity Verification

The (3Z,5E)-4,5-diethyl-octa-3,5-diene exhibits a boiling point of 219.5 °C at 760 mmHg and a density of 0.779 g/cm³ . Although the (3E,5E) isomer shares the same nominal boiling point of 219.5±7.0 °C and the same density range, significant batch-to-batch variability (±7.0 °C) in the calculated boiling point underscores the need for stereospecific quality control . While direct experimental comparison across all three isomers is absent from the open literature, a density specification of 0.779 g/cm³ serves as a practical release criterion to confirm consistency of the (Z,E) isomer, as isomer contamination can shift density due to altered molecular packing .

Physicochemical Properties Quality Control Batch Release

Predicted Biological Activity Profile: A Distinctive in Silico Signature for Prioritizing (3Z,5E)-4,5-Diethyl-octa-3,5-diene in Screening Libraries

Computational prediction using the PASS algorithm assigns (3Z,5E)-4,5-diethyl-octa-3,5-diene a high probability (Pa = 0.999) of lipid metabolism regulator activity, alongside angiogenesis stimulation (Pa = 0.995) and DNA synthesis inhibition (Pa = 0.991) [1]. These predictions are not currently available for the (3E,5E) or (3Z,5Z) isomers in the same database. While predicted activity is not a substitute for experimental IC₅₀ data, the Pa values establish a rank-order hypothesis: if lipid metabolism modulation is the screening objective, the (Z,E) isomer is the rational first choice for acquisition among the three available isomers. The prediction also includes antineoplastic (Pa = 0.961), antifungal (Pa = 0.844), and antibacterial (Pa = 0.792) activities, giving procurement officers a quantitative, albeit in silico, basis for library inclusion decisions [1].

Predicted Bioactivity In Silico Screening Lead Discovery

Refractive Index as a Rapid Identity Check for (3Z,5E)-4,5-Diethyl-octa-3,5-diene in Incoming Material Inspection

The target compound has a reported refractive index of 1.45 . While refractive index data for the (3E,5E) and (3Z,5Z) isomers are not published, this value constitutes a practical, rapid identity check that can be performed upon receipt without requiring full NMR analysis. Any deviation from n ≈ 1.45 may indicate isomer contamination or degradation, triggering a more detailed analytical investigation [1].

Refractive Index Material Inspection Identity Confirmation

Stated Purity Specifications for Commercial 4,5-Diethyl-3,5-octadiene Isomers: (Z,E) vs. (E,E) Supply Chain Considerations

Commercial suppliers list the (3E,5E) isomer (CAS 30651-70-8) with a minimum purity specification of 95% . In contrast, published purity specifications for the (3Z,5E) isomer (CAS 21293-02-7) are typically not explicitly stated in vendor catalogs, with prices quoted on a per-kilogram basis reflecting bulk-grade material . This distinction matters for procurement: the (E,E) isomer may be preferred when a defined minimum purity is contractually required, whereas the (Z,E) isomer's undefined purity specification necessitates either custom synthesis agreements with explicit purity requirements or incoming QC validation before use in sensitive applications.

Purity Specification Supply Chain Vendor Comparison

Synthetic Utility: (3Z,5E)-4,5-Diethyl-octa-3,5-diene as a Fragrance and Flavor Precursor with Documented Industrial Relevance

Patent literature explicitly designates alkenoxy octadienes and alkoxy octadienes as valuable fragrance materials, with (3Z,5E)-4,5-diethyl-octa-3,5-diene serving as a precursor in fragrance and flavor production [1]. The (Z,E) stereochemistry of the parent diene dictates the stereochemical outcome of downstream etherification or oxidation steps. While the (3E,5E) and (3Z,5Z) isomers can theoretically participate in analogous transformations, they are not explicitly documented in fragrance patent contexts, making the (Z,E) isomer the most directly relevant procurement choice for fragrance R&D programs referencing this patent class [1].

Fragrance Chemistry Flavor Precursor Industrial Synthesis

Optimal Procurement Scenarios for (3Z,5E)-4,5-Diethyl-octa-3,5-diene (CAS 21293-02-7) Based on Quantitative Differentiation Evidence


Stereospecific Diels-Alder Cycloaddition as a Key Synthetic Step

When a synthetic route requires a conjugated diene with a defined (Z,E) geometry to achieve regio- and stereocontrol in Diels-Alder cycloadditions, (3Z,5E)-4,5-diethyl-octa-3,5-diene is the mandatory procurement choice. The (Z,E) configuration enforces a specific s-cis/s-trans conformational bias that differs fundamentally from the (E,E) and (Z,Z) isomers . Procuring CAS 21293-02-7 ensures that the diene component in the cycloaddition matches the stereochemistry assumed in reaction design, avoiding product mixtures that would arise from isomer substitution.

Fragrance and Flavor Precursor Development Programs

Industrial programs targeting alkenoxy or alkoxy octadiene-based fragrance compounds should source the (Z,E) isomer, as it is the stereoisomer explicitly connected to patent literature on valuable fragrance materials [1]. Etherification or oxidation of the (Z,E) parent diene yields stereodefined products that may exhibit distinct olfactory properties compared to those derived from other isomers, making CAS-verified sourcing a prerequisite for reproducible sensory evaluation .

Bioactivity Screening Library Expansion with Multi-Target Predicted Hits

For screening libraries focused on lipid metabolism, angiogenesis, or antineoplastic targets, (3Z,5E)-4,5-diethyl-octa-3,5-diene offers a unique multi-target predicted activity signature (Pa values of 0.792–0.999 across six target categories) [2]. The absence of comparable in silico predictions for the (E,E) and (Z,Z) isomers makes the (Z,E) isomer the only data-supported choice for procurement. Follow-up experimental validation is required to confirm these predictions, but the quantitative Pa values provide a rank-order rationale for prioritizing this isomer over its unscreened analogs.

Incoming Material Identity Verification Using Refractive Index and Density

Upon receipt of (3Z,5E)-4,5-diethyl-octa-3,5-diene, a refractive index measurement (target: n = 1.45) and density check (target: 0.779 g/cm³) provide rapid, low-cost identity confirmation . Although these values alone cannot rule out all isomer contamination, a match to both specifications is consistent with the (Z,E) isomer and can trigger further confirmatory analysis (NMR, GC) only when deviations are observed, reducing analytical burden in routine procurement workflows.

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